C2 vs. C5 Regioselectivity in Suzuki-Miyaura Cross-Coupling: A Key Differentiator for 2,5-Dichloropyridine
A key differentiator for 2,5-dichloropyridine is its ability to undergo highly C2-selective Suzuki-Miyaura cross-coupling, a feat not achievable with many other isomers. Using a 'large-but-flexible' Pd-NHC catalyst, 2,5-dichloropyridine couples with arylboronic acids at the C2 position with excellent selectivity under mild conditions [1]. This selectivity is crucial as it enables a subsequent, planned functionalization at the C5 position, allowing for the programmed synthesis of C2,C5-diaryl pyridines [1].
| Evidence Dimension | Site-Selectivity in Suzuki-Miyaura Coupling (C2 vs. C5) |
|---|---|
| Target Compound Data | Excellent C2-selectivity |
| Comparator Or Baseline | Standard Pd-catalyzed conditions often favor C-Cl bond adjacent to nitrogen (C2), but achieving high selectivity for sequential functionalization is a challenge [1] |
| Quantified Difference | Method provides excellent C2-selectivity, enabling a subsequent C5 coupling to construct C2,C5-diaryl pyridines [1] |
| Conditions | Suzuki-Miyaura coupling with arylboronic acids, catalyzed by 'large-but-flexible' Pd-NHCs complexes [1] |
Why This Matters
This tunable selectivity allows for the iterative synthesis of unsymmetrical, complex pyridine-containing molecules, which is not possible with isomers like 2,6-dichloropyridine where both chlorines are electronically equivalent and adjacent to the nitrogen.
- [1] Sheng-Nan Du, Meng-Jiao Zhang, Hao Wu, Chang Xu, Feng-Shou Liu. 'Large-but-flexible' palladium-NHCs complexes catalyzed site-selective Suzuki coupling of 2,5-dichloropyridine. Molecular Catalysis, 2025, 572, 114758. View Source
